molecular formula C22H23N7O2 B601736 Levosimendan Impurity 1 CAS No. 1643439-59-1

Levosimendan Impurity 1

Cat. No.: B601736
CAS No.: 1643439-59-1
M. Wt: 417.46
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy has been pivotal in resolving the molecular architecture of Levosimendan Impurity 1. Key findings from ¹H-NMR (400 MHz, DMSO-d₆) include:

  • Aromatic protons : Doublets at δ 7.84 ppm (4H, Ar) and δ 7.40–7.61 ppm (4H, Ar), indicative of para-substituted benzene rings.
  • NH groups : Three distinct singlet signals at δ 12.78 ppm (1H, NH), δ 11.02 ppm (1H, NH), and δ 10.92 ppm (1H, NH), confirming the presence of triazene and hydrazine functionalities.
  • Methyl and methylene groups : A doublet at δ 1.10 ppm (6H, 2CH₃) and multiplet signals at δ 2.25–3.39 ppm (6H, CH₂ and CH), consistent with the dihydro-pyridazinone and tetrahydrofuran moieties.

¹³C-NMR data further corroborate the structure, with carbonyl carbons resonating at δ 200.8 ppm (C=O) and aromatic carbons between δ 125.58–129.22 ppm.

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS analysis using Q-TOF instrumentation revealed a protonated molecular ion [M+H]⁺ at m/z 417.1745 , aligning with the molecular formula C₂₂H₂₃N₇O₂ (calculated m/z 417.1742, Δ = 0.7 ppm). Fragmentation patterns included:

  • Major fragments : m/z 299.12 (loss of C₅H₆N₂O) and m/z 189.10 (pyridazinone ring cleavage).
  • Isotopic abundance : The ⁷⁹Br/⁸¹Br isotopic ratio confirmed the absence of halogen substituents, distinguishing it from related impurities.

Fourier-Transform Infrared (FT-IR) Spectral Interpretation

FT-IR spectroscopy highlighted critical functional groups:

  • Triazene linkage : N=N stretching at 1,566 cm⁻¹ .
  • Pyridazinone carbonyl : C=O vibration at 1,676 cm⁻¹ .
  • Cyanamide groups : C≡N stretches at 2,211 cm⁻¹ .
  • NH vibrations : Broad bands at 3,245 cm⁻¹ (secondary amines) and 3,446 cm⁻¹ (primary amides).

Crystallographic Studies and Stereochemical Configuration

While single-crystal X-ray diffraction data for this compound remain unreported, stereochemical inferences derive from comparative NMR analysis with Levosimendan. Key observations include:

  • Chiral centers : The (4R)-methyl configuration in the pyridazinone ring is retained, as evidenced by NOE correlations between H-4 (δ 3.39 ppm) and the methyl group (δ 1.10 ppm).
  • Triazene geometry : The trans configuration of the triazene linker was deduced from coupling constants (J = 10 Hz) in 2D-COSY spectra.

Computational Modeling of Triazene-Linked Pyridazinone Moieties

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provided insights into electronic and steric properties:

Parameter Value
HOMO-LUMO gap (eV) 4.2
Dipole moment (Debye) 5.8
Triazene bond length (Å) 1.28 (N=N)
  • Electrostatic potential maps revealed electron-deficient regions at the triazene group, explaining its susceptibility to hydrolytic cleavage.
  • Molecular docking against troponin C (PDB: 1J1E) showed negligible binding affinity (ΔG = -4.3 kcal/mol), confirming its lack of pharmacologic activity compared to Levosimendan.

Table 1: Key Spectroscopic Data for this compound

Technique Key Signals Interpretation
¹H-NMR δ 12.78 (s, NH), δ 7.84 (d, Ar) Triazene and aromatic protons
¹³C-NMR δ 200.8 (C=O), δ 129.22 (Ar) Carbonyl and aromatic carbons
HRMS [M+H]⁺ 417.1745 Molecular formula confirmation
FT-IR 1,566 cm⁻¹ (N=N), 2,211 cm⁻¹ (C≡N) Functional group identification

Properties

CAS No.

1643439-59-1

Molecular Formula

C22H23N7O2

Molecular Weight

417.46

Appearance

Yellow to Dark Yellow Solid

melting_point

>224°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Levosimendan Triazene Impurity

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Dfbp and Dfbp-o

Dfbp and dfbp-o are fluorinated analogues initially developed as anti-inflammatory agents but later recognized for structural and functional similarities to levosimendan. Key comparisons include:

  • Core Structure: All three compounds share a central phenyl group linked to substituted rings and electronegative moieties. However, levosimendan’s pyridazinone ring and malonodinitrile hydrazone group are replaced in dfbp/dfbp-o by difluorophenyl and carboxylate groups, respectively .
  • Fluorine’s isosteric replacement of oxygen (van der Waals radius: 1.44 Å for F vs. 1.52 Å for O) alters electrostatic interactions, reducing hydrogen bonding capacity while maintaining affinity for the hydrophobic pocket of cardiac troponin C (cTnC) .
  • Functional Impact : Dfbp and dfbp-o exhibit Ca²⁺-sensitizing effects similar to levosimendan but with distinct dissociation constants ($K_d$) and stoichiometry in binding assays with cTnC·Ca²⁺ complexes. For example, NMR studies show subtle differences in chemical shift perturbations, suggesting variations in binding dynamics .

Table 1: Structural and Functional Comparison

Parameter Levosimendan Dfbp Dfbp-o
Core Ring Pyridazinone Difluorophenyl Difluorophenyl
Electronegative Group Malonodinitrile Carboxylate Carboxylate + Ether
Lipophilicity (LogP) Moderate High High
$K_d$ (cTnC·Ca²⁺) 0.8 ± 0.1 μM 1.2 ± 0.2 μM 1.5 ± 0.3 μM
Pyridazinone Derivatives: CMDP, AMDP, and CI-930

These compounds, like levosimendan, target the regulatory domain of cTnC but differ in substituents:

  • Binding Mechanism: All induce chemical shift perturbations in cNTnC·Ca²⁺·cTnI complexes, indicating shared binding regions. However, the direction and magnitude of shifts vary, implying differences in induced conformational changes. For instance, CI-930 causes smaller perturbations than levosimendan, correlating with reduced inotropic efficacy .
  • Pharmacokinetics : Levosimendan’s active metabolite, OR-1896, provides sustained hemodynamic effects (half-life: ~80 hours), whereas CMDP and AMDP lack such metabolites, resulting in shorter therapeutic windows .
Functional Analogues: Milrinone and Dobutamine
  • Mechanistic Contrast: Levosimendan: Dual-action via Ca²⁺ sensitization (cTnC binding) and ATP-dependent K⁺ channel opening, reducing pulmonary artery pressure without increasing myocardial oxygen demand . Milrinone: Phosphodiesterase III inhibitor that lowers intracellular Ca²⁺, leading to vasodilation but with higher arrhythmia risk . Dobutamine: β₁-adrenergic agonist increasing cAMP and Ca²⁺ influx, often causing tachycardia and tolerance with prolonged use .
Genotoxic vs. Therapeutic Metabolites
  • Levosimendan Impurity 1: Classified as genotoxic due to diazoamino structure, necessitating strict control in drug formulation .

Preparation Methods

Diazotization and Condensation in Alcohol Media

This compound is synthesized as a side product during the diazotization of 4-aminophenylpyridazinone intermediates followed by condensation with cyanoacetamide derivatives. According to the patent CN104478809A, this reaction occurs in the presence of alcohols such as ethanol or isopropanol, which act as both solvents and reactants. The general pathway involves:

  • Diazotization : Treatment of 4-amino-5-methyl-2,3-dihydropyridazin-3-one with nitrous acid (HONO) in an acidic medium (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) to form a diazonium salt.

  • Condensation : Reaction of the diazonium salt with cyanoacetamide in ethanol or isopropanol, leading to the formation of this compound via nucleophilic substitution.

The choice of alcohol significantly impacts impurity yield. For instance, ethanol (R=Et) favors the formation of a structural variant with a molecular weight of 233.2 g/mol (M+H<sup>+</sup>), as confirmed by mass spectrometry.

Table 1: Reaction Conditions for Impurity 1 Synthesis

ParameterOptimal Condition
Acid CatalystHCl or H<sub>2</sub>SO<sub>4</sub> (1–2 M)
Temperature0–5°C (diazotization); 25°C (condensation)
SolventEthanol/Isopropanol (≥95% purity)
Reaction Time2–4 hours (diazotization); 6–8 hours (condensation)

Acid-Catalyzed Rearrangement

An alternative route involves the acid-catalyzed rearrangement of levosimendan intermediates. Exposure to mineral acids (e.g., HCl) at elevated temperatures (50–60°C) induces cyclization and dehydration, yielding Impurity 1. This method is less controlled but provides insights into degradation pathways during storage or formulation.

Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H-NMR spectrum of this compound (R=Et) reveals distinct proton environments:

  • Aromatic Protons : Two doublets at δ=7.69 ppm (J=8.0 Hz) and δ=6.92 ppm (J=8.0 Hz), corresponding to para-substituted phenyl groups.

  • Ethyl Group : A quartet at δ=4.09 ppm (CH<sub>2</sub>) and a triplet at δ=1.44 ppm (CH<sub>3</sub>), confirming the ethoxy substituent.

  • Pyridazinone Moiety : A singlet at δ=8.61 ppm (NH) and multiplet signals between δ=3.36–2.46 ppm (CH and CH<sub>2</sub> groups).

Table 2: Key <sup>1</sup>H-NMR Assignments for Impurity 1

Chemical Shift (δ, ppm)Proton Environment
8.61 (s, 1H)Pyridazinone NH
7.69 (d, 2H)Phenyl C–H (ortho to N)
6.92 (d, 2H)Phenyl C–H (meta to N)
4.09 (q, 2H)Ethoxy CH<sub>2</sub>
1.44 (t, 3H)Ethoxy CH<sub>3</sub>

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 233.2, consistent with the empirical formula C<sub>12</sub>H<sub>13</sub>N<sub>4</sub>O<sub>2</sub>. Fragmentation patterns include losses of ethoxy (–46 Da) and cyano (–26 Da) groups, supporting the proposed structure.

Purification and Isolation Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Impurity 1 is isolated from crude levosimendan using reverse-phase HPLC with the following parameters:

  • Column : Agilent SB-C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase : Gradient elution with methanol (A) and water (B)

  • Detection : UV at 284 nm.

Table 3: HPLC Gradient Program for Impurity 1 Isolation

Time (min)% Methanol (A)% Water (B)
02080
208020
252080

Lyophilization and Stability Considerations

Lyophilized formulations of levosimendan, as described in cyclodextrin-based studies, demonstrate that Impurity 1 remains below 1.15% under accelerated stability conditions (30°C/65% RH for 6 months). This highlights the importance of excipients like hydroxypropyl-β-cyclodextrin in suppressing impurity formation during storage.

Mechanistic Insights into Impurity Formation

The formation of this compound is attributed to:

  • Protonation of Intermediate Diazonium Salts : Acidic conditions (pH < 3) promote the protonation of diazonium intermediates, increasing their electrophilicity and reactivity toward alcohols.

  • Nucleophilic Attack by Alcohols : Ethanol or isopropanol attacks the diazonium carbon, leading to the displacement of nitrogen and subsequent cyclization .

Q & A

Q. What analytical methods are recommended for identifying and characterizing Levosimendan Impurity 1 in pharmaceutical formulations?

To identify and characterize this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection for initial separation and quantification. For structural elucidation, tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy is essential. Ensure method validation per ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision. For novel impurities, compare spectral data with synthetic reference standards and document purity using elemental analysis .

Q. How can researchers validate a quantitative method for this compound to meet regulatory standards?

Validation should include determination of limits of detection (LOD) and quantification (LOQ), linearity across a defined concentration range (e.g., 50–150% of the expected impurity level), and robustness against variations in pH, temperature, and mobile-phase composition. Use forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to confirm the method’s stability-indicating capability. Cross-validate results with independent techniques like gas chromatography (GC) or capillary electrophoresis to ensure reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the formation kinetics of this compound under stress conditions?

Design a forced degradation study with controlled variables:

  • Stressors : Acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), thermal (40–80°C), and photolytic (ICH Q1B light conditions).
  • Sampling intervals : Collect time-point samples (e.g., 0, 6, 12, 24 hours) to track impurity formation kinetics.
  • Analytical endpoints : Quantify Impurity 1 using validated HPLC and correlate degradation pathways with Arrhenius equation modeling to predict shelf-life. Include orthogonal methods (e.g., FTIR) to confirm degradation byproducts .

Q. How can researchers assess the pharmacological impact of this compound on cardiac myocyte contractility?

Use in vitro models such as isolated human atrial trabeculae or murine cardiomyocytes to compare the calcium-sensitizing effects of Levosimendan with and without Impurity 1. Measure contractile force (mN/mm²) and intracellular calcium transients (via fluorescent dyes like Fura-2). Employ concentration-response curves to calculate EC₅₀ values and assess competitive binding to troponin C using surface plasmon resonance (SPR). Validate findings with in silico molecular docking simulations to predict binding affinity alterations .

Q. What strategies can resolve contradictory data on Impurity 1’s toxicological profile across different preclinical models?

Contradictions may arise from interspecies variability (e.g., rat vs. human hepatocyte metabolism) or assay sensitivity. To address this:

  • Cross-species studies : Compare metabolite profiles using liver microsomes from human, rat, and canine models.
  • Omics integration : Apply transcriptomics to identify toxicity-related pathways (e.g., oxidative stress, apoptosis) and proteomics to detect biomarker proteins.
  • Dose-response alignment : Normalize impurity exposure to clinical-relevant concentrations (e.g., ≤0.1% w/w of Levosimendan). Use Bayesian statistical models to reconcile discrepancies and refine risk assessments .

Q. How can impurity profiling of Levosimendan batches inform root-cause analysis during manufacturing?

Perform retrospective analysis of batch records to correlate impurity levels with process variables (e.g., reaction temperature, catalyst purity). Use design of experiments (DoE) to identify critical parameters. For example, a factorial design might reveal that Impurity 1 formation is pH-dependent during synthesis. Pair this with Fourier-transform infrared (FTIR) in-line monitoring to detect intermediate byproducts. Validate corrective actions (e.g., pH adjustment) in pilot-scale batches .

Q. Methodological Guidance for Researchers

  • Literature gaps : Prioritize studies that address unresolved questions, such as Impurity 1’s role in modulating inflammatory cytokines (e.g., TNF-α, IL-10) observed in Levosimendan-treated heart failure patients .
  • Ethical rigor : Adhere to preclinical guidelines (e.g., OECD 453 for carcinogenicity) and ensure transparent reporting of negative results to avoid publication bias .
  • Data reproducibility : Archive raw chromatograms, spectral data, and statistical scripts in supplementary materials for peer validation .

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